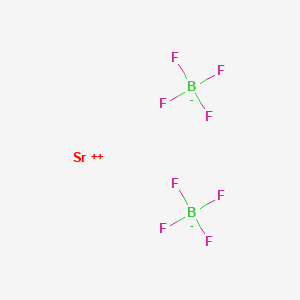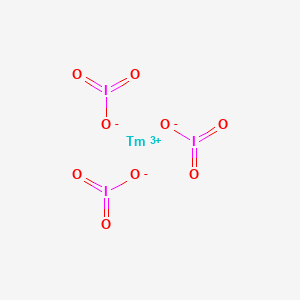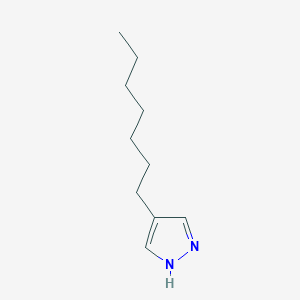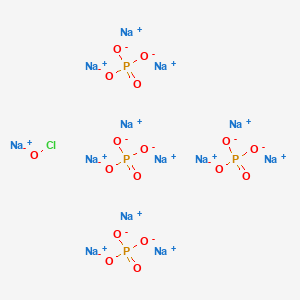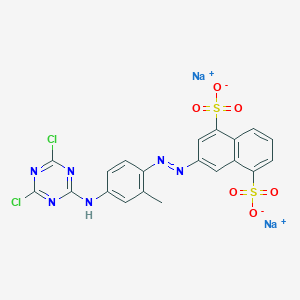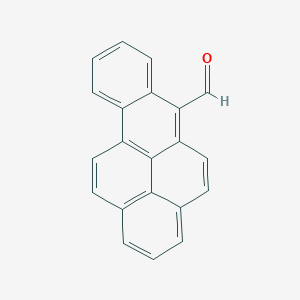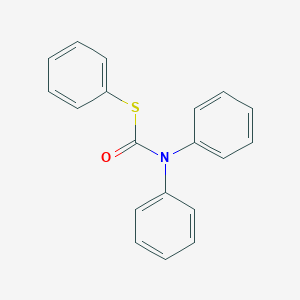
Carbamic acid, diphenylthio-, S-phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, diphenylthio-, S-phenyl ester is a chemical compound that is commonly known as disulfiram. It is a white, crystalline powder that is used in the treatment of alcoholism. Disulfiram works by inhibiting the enzyme acetaldehyde dehydrogenase, which is responsible for breaking down alcohol in the body. This leads to the accumulation of acetaldehyde, which causes unpleasant symptoms such as nausea, vomiting, and headache when alcohol is consumed. In addition to its use in the treatment of alcoholism, disulfiram has also been studied for its potential applications in cancer treatment and as an insecticide.
Mecanismo De Acción
Disulfiram works by inhibiting the enzyme acetaldehyde dehydrogenase, which is responsible for breaking down alcohol in the body. This leads to the accumulation of acetaldehyde, which causes unpleasant symptoms such as nausea, vomiting, and headache when alcohol is consumed. In addition to its effects on alcohol metabolism, disulfiram has also been shown to inhibit the activity of other enzymes, such as aldehyde dehydrogenase and cytochrome P450, which are important for the detoxification of xenobiotics and ROS.
Efectos Bioquímicos Y Fisiológicos
Disulfiram has a number of biochemical and physiological effects. It inhibits the activity of acetaldehyde dehydrogenase, which leads to the accumulation of acetaldehyde in the body. This can cause unpleasant symptoms such as nausea, vomiting, and headache when alcohol is consumed. In addition, disulfiram has been shown to inhibit the activity of other enzymes, such as aldehyde dehydrogenase and cytochrome P450, which are important for the detoxification of xenobiotics and ROS.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Disulfiram has a number of advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize and can be obtained in pure form. In addition, disulfiram has been extensively studied in both in vitro and in vivo models, which makes it a useful tool for investigating the mechanisms of action of other compounds. However, one limitation is that disulfiram can be toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on disulfiram. One area of interest is its potential applications in cancer treatment. Disulfiram has been shown to inhibit the growth of cancer cells in vitro and in vivo, and there is interest in exploring its potential as a cancer therapy. Another area of interest is its potential as an insecticide. Disulfiram has been shown to be effective against a number of insect pests, and there is interest in exploring its potential as a natural insecticide. Finally, there is interest in exploring the mechanisms of action of disulfiram in more detail, in order to better understand its effects on alcohol metabolism, xenobiotic detoxification, and ROS signaling.
Métodos De Síntesis
Disulfiram can be synthesized by the reaction of carbon disulfide with sodium hydroxide to form sodium diethyl dithiocarbamate. This compound is then reacted with phenyl chloride to form disulfiram. The synthesis of disulfiram is a relatively simple process and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Disulfiram has been studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Disulfiram works by inhibiting the enzyme aldehyde dehydrogenase, which is important for the detoxification of reactive oxygen species (ROS) in cancer cells. This leads to an accumulation of ROS, which can cause oxidative damage to the cancer cells and ultimately lead to cell death.
Propiedades
Número CAS |
13509-40-5 |
|---|---|
Nombre del producto |
Carbamic acid, diphenylthio-, S-phenyl ester |
Fórmula molecular |
C19H15NOS |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
S-phenyl N,N-diphenylcarbamothioate |
InChI |
InChI=1S/C19H15NOS/c21-19(22-18-14-8-3-9-15-18)20(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H |
Clave InChI |
UFYNNEYPWQBTRR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)SC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)SC3=CC=CC=C3 |
Otros números CAS |
13509-40-5 |
Sinónimos |
N,N-Diphenylthiocarbamic acid S-phenyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



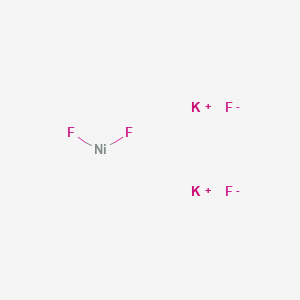
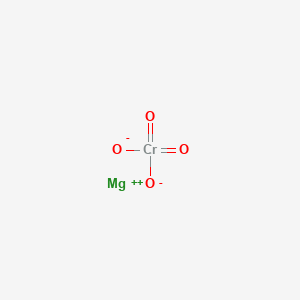
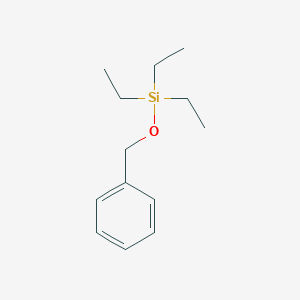
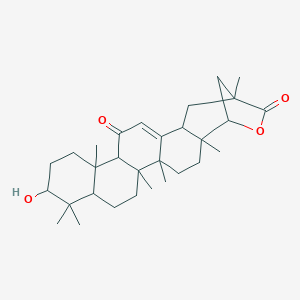
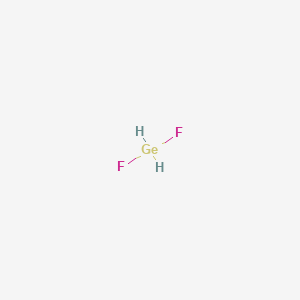
![2-Isopropylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B78017.png)
![Disodium 2,5-dichloro-4-[4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B78019.png)
